molecular formula C37H70O6 B14511290 2,3-Bis(undecanoyloxy)propyl dodecanoate CAS No. 62833-20-9

2,3-Bis(undecanoyloxy)propyl dodecanoate

Cat. No.: B14511290
CAS No.: 62833-20-9
M. Wt: 610.9 g/mol
InChI Key: BSEJISAZTSPURG-UHFFFAOYSA-N
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Description

2,3-Bis(undecanoyloxy)propyl dodecanoate is a chemical compound with the molecular formula C_39H_74O_6 It is an ester derived from dodecanoic acid and undecanoyloxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(undecanoyloxy)propyl dodecanoate typically involves esterification reactions. One common method is the reaction of dodecanoic acid with 2,3-dihydroxypropyl undecanate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(undecanoyloxy)propyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2,3-dihydroxypropyl undecanate.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2,3-dihydroxypropyl undecanate.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,3-Bis(undecanoyloxy)propyl dodecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(undecanoyloxy)propyl dodecanoate involves its interaction with lipid membranes and enzymes. The ester bonds can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with acetyloxy groups instead of undecanoyloxy groups.

    2,3-Bis(octanoyloxy)propyl dodecanoate: Contains octanoyloxy groups instead of undecanoyloxy groups.

    2,3-Bis(decanoyloxy)propyl dodecanoate: Contains decanoyloxy groups instead of undecanoyloxy groups.

Uniqueness

2,3-Bis(undecanoyloxy)propyl dodecanoate is unique due to its specific combination of long-chain fatty acid esters, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in industrial and medical applications.

Properties

CAS No.

62833-20-9

Molecular Formula

C37H70O6

Molecular Weight

610.9 g/mol

IUPAC Name

2,3-di(undecanoyloxy)propyl dodecanoate

InChI

InChI=1S/C37H70O6/c1-4-7-10-13-16-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h34H,4-33H2,1-3H3

InChI Key

BSEJISAZTSPURG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

Origin of Product

United States

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